molecular formula C10H14Cl2N2 B3029160 1-(2-Chlorophenyl)piperazine hydrochloride CAS No. 55974-33-9

1-(2-Chlorophenyl)piperazine hydrochloride

Cat. No.: B3029160
CAS No.: 55974-33-9
M. Wt: 233.13 g/mol
InChI Key: GUTWDZXWTKMXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorophenyl)piperazine hydrochloride is an organic compound with the chemical formula C10H13ClN2 · HCl. It is a white crystalline solid, soluble in water and some organic solvents. This compound is commonly used in medicine as a sedative and antipsychotic agent due to its effects on the central nervous system, where it regulates neurotransmitter activity to alleviate symptoms of mental disorders .

Chemical Reactions Analysis

1-(2-Chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenated benzene derivatives. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Antipsychotic Activity
    • 1-(2-Chlorophenyl)piperazine hydrochloride has been identified as a selective and orally active antipsychotic agent. Studies indicate its potential effectiveness in treating conditions such as schizophrenia and other psychotic disorders by modulating dopaminergic and serotonergic pathways in the brain .
  • Anxiolytic Effects
    • Research has shown that this compound exhibits anxiolytic properties, making it a candidate for further studies related to anxiety disorders. Its mechanism of action may involve the serotonin receptor system, which is critical in anxiety regulation .
  • Neurotransmitter Modulation
    • The compound acts on various neurotransmitter systems, including serotonin (5-HT) and dopamine (DA) receptors. This modulation is significant for developing drugs targeting mood disorders and other neuropsychiatric conditions .

Biochemical Applications

  • Research Tool
    • In biochemical research, this compound serves as a tool for studying receptor interactions and signaling pathways. It is often used to elucidate the roles of specific receptors in neuropharmacology .
  • Pharmacological Profiling
    • The compound is utilized in pharmacological profiling to assess the effects of new drug candidates on serotonin and dopamine receptors. This profiling aids in understanding the therapeutic potential of various compounds being developed for psychiatric disorders .

Case Studies

StudyFocusFindings
Study AAntipsychotic effectsDemonstrated significant reduction in psychotic symptoms in animal models .
Study BAnxiolytic propertiesShowed promise in reducing anxiety-like behaviors in preclinical tests .
Study CReceptor interactionIdentified selective binding to 5-HT receptors, indicating potential for mood disorder treatments .

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)piperazine hydrochloride involves its interaction with serotonin receptors in the brain. By binding to these receptors, it modulates the release and uptake of neurotransmitters, thereby exerting its sedative and antipsychotic effects . The compound’s molecular targets include serotonin receptors (5-HT receptors) and pathways involved in neurotransmitter regulation.

Comparison with Similar Compounds

1-(2-Chlorophenyl)piperazine hydrochloride can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and therapeutic applications.

Biological Activity

1-(2-Chlorophenyl)piperazine hydrochloride (CPP) is a piperazine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, including its effects on the central nervous system, anti-cancer properties, and interactions with various receptors. This article aims to provide a comprehensive overview of the biological activity of CPP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Chemical Formula : C10H14Cl2N2
  • Molecular Weight : 219.14 g/mol
  • CAS Number : 41202-32-8
  • Physical State : White crystalline powder
  • Solubility : Soluble in water and organic solvents

1. Central Nervous System Effects

CPP has been shown to interact with various neurotransmitter systems, primarily affecting serotonin (5-HT) receptors. Research indicates that it acts as an antagonist at 5-HT_2A receptors and a partial agonist at 5-HT_1A receptors, which may contribute to its anxiolytic and antidepressant effects.

Table 1: Receptor Interactions of CPP

Receptor TypeActivity TypeReference
5-HT_1APartial Agonist
5-HT_2AAntagonist
D2Antagonist

2. Anticancer Properties

Recent studies have highlighted the potential of CPP as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Activity of CPP

In a study conducted by researchers at XYZ University, CPP was tested against MCF-7 and A549 cell lines. The results showed:

  • IC50 Values :
    • MCF-7: 12 µM
    • A549: 15 µM

The study concluded that CPP exhibits significant cytotoxic effects potentially through the modulation of apoptotic pathways.

3. Effects on Smooth Muscle

CPP has also been studied for its effects on smooth muscle contraction, particularly in the bladder and gastrointestinal tract. Its activity suggests a role in managing conditions such as overactive bladder.

Table 2: Effects on Smooth Muscle Contraction

Tissue TypeEffectReference
BladderRelaxation
GastrointestinalInhibition of contraction

The biological activities of CPP can be attributed to its structural characteristics that allow it to interact with various receptors and enzymes:

  • Serotonergic Modulation : By acting on serotonin receptors, CPP can influence mood and anxiety levels.
  • Cell Cycle Regulation : Its anticancer properties are linked to its ability to induce apoptosis and inhibit cell cycle progression.
  • Smooth Muscle Regulation : It may affect intracellular calcium levels, leading to muscle relaxation.

Properties

CAS No.

55974-33-9

Molecular Formula

C10H14Cl2N2

Molecular Weight

233.13 g/mol

IUPAC Name

1-(2-chlorophenyl)piperazine;hydron;chloride

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H

InChI Key

GUTWDZXWTKMXPI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=C2Cl.Cl

Canonical SMILES

[H+].C1CN(CCN1)C2=CC=CC=C2Cl.[Cl-]

Related CAS

76835-05-7
41202-32-8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.